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Guluronate oligosaccharides average DP5

Cat. No.: B1165445
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Description

Contextual Background of Alginate Polysaccharides and Oligosaccharide Derivatives

Alginate is a naturally occurring anionic polysaccharide found primarily in the cell walls of brown seaweeds (Phaeophyceae) and is also produced by some soil bacteria. mdpi.comwordpress.com This linear copolymer is composed of two uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). mdpi.comresearchgate.net These monomers are linked by 1,4-glycosidic bonds and are arranged in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating M and G residues (MG-blocks). mdpi.comresearchgate.net

The high molecular weight and viscosity of native alginate can limit its applications. mdpi.com Consequently, depolymerization of alginate into smaller, more soluble oligosaccharides, known as alginate oligosaccharides (AOS), has been a significant area of research. mdpi.comacs.org These oligosaccharide derivatives often exhibit enhanced biological activities compared to the parent polysaccharide. mdpi.comnih.gov Methods for alginate degradation include chemical (acid hydrolysis), physical (microwave irradiation), and biological (enzymatic) approaches, each yielding AOS with varying structural characteristics. researchgate.netsciopen.com

Classification and Structural Features of Guluronate Oligosaccharides

Based on their monomeric composition, alginate oligosaccharides can be classified into three main types: mannuronate oligosaccharides (MAOS), guluronate oligosaccharides (GAOS), and hetero-oligosaccharides containing both mannuronic and guluronic acid residues. nih.gov This article focuses on guluronate oligosaccharides (GAOS), which are primarily composed of α-L-guluronic acid units.

The defining structural feature of guluronate oligosaccharides is the chain of α-L-guluronic acid monomers linked by α-(1→4) glycosidic bonds. elicityl-oligotech.com The α-L-guluronic acid residues adopt a 1C4 chair conformation. wordpress.comresearchgate.net The specific spatial arrangement of these G-blocks contributes to the distinct physicochemical and biological properties of these oligosaccharides. Enzymatic degradation of polyguluronate (poly-G) regions of alginate using specific alginate lyases is a common method to produce guluronate oligosaccharides. vulcanchem.com This process can result in unsaturated oligosaccharides with a double bond between C-4 and C-5 at the non-reducing end. vulcanchem.comnih.gov

Specific Focus on Guluronate Oligosaccharides with Average Degree of Polymerization 5 (DP5)

Guluronate oligosaccharides with an average degree of polymerization of 5 (DP5) are oligomers consisting of approximately five α-L-guluronic acid units. These specific oligosaccharides are of significant interest in research and are available commercially for investigational use. elicityl-oligotech.com The structure consists of five α-L-guluronic acid monomers connected in a linear fashion by α-(1→4) glycosidic linkages.

Research has indicated that the biological activity of guluronate oligosaccharides can be dependent on their degree of polymerization. For instance, a study investigating the effect of guluronate oligosaccharides on macrophage activity found that oligomers ranging from trimers (DP3) to hexamers (DP6) showed significant activity, with the pentamer (DP5) exhibiting the highest activity in enhancing bacterial phagocytosis by macrophages. nih.gov

Significance in Glycoscience and Advanced Biological Research

Guluronate oligosaccharides, including those with an average DP5, are significant tools in glycoscience for studying the structure-function relationships of carbohydrates. Their well-defined structures allow for precise investigations into how carbohydrate structure dictates biological interactions.

In advanced biological research, guluronate oligosaccharides have been shown to possess a range of activities, making them candidates for further investigation. Notably, they have demonstrated immunomodulatory effects. mdpi.comnih.gov For example, guluronate oligosaccharides can activate macrophages, a type of white blood cell, leading to enhanced antibacterial activity. nih.gov This activation involves stimulating the production of signaling molecules such as nitric oxide and reactive oxygen species, and activating key signaling pathways like the NF-κB pathway. nih.govnih.gov Furthermore, studies have shown that guluronate oligosaccharides can exhibit anti-inflammatory properties by attenuating the production of pro-inflammatory mediators in certain contexts. mdpi.comnih.gov The ability of these oligosaccharides to modulate immune responses highlights their potential in biomedical research. nih.gov

Data Tables

Table 1: Structural Characteristics of Guluronate Oligosaccharides

FeatureDescription
Monomeric Unit α-L-guluronic acid
Linkage α-(1→4) glycosidic bond
Parent Polysaccharide Alginate (specifically from poly-G blocks)
DP5 Structure A linear chain of approximately five α-L-guluronic acid units

Table 2: Research Findings on Guluronate Oligosaccharides

Research AreaKey Findings
Immunomodulation Guluronate oligosaccharides can activate macrophages, enhancing their phagocytic and bactericidal activities. nih.gov The pentamer (DP5) has been shown to have the highest activity in this regard. nih.gov
Anti-inflammatory Activity Guluronate oligosaccharides obtained through oxidative degradation have been shown to reduce the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in macrophage cell lines. mdpi.comnih.gov
Signaling Pathways They can modulate key cellular signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and immunity. nih.govnih.gov

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Oligosaccharides prepared by α(1-4) linked L-guluronate block hydrolysis. Sodium salt.

Origin of Product

United States

Advanced Methodologies for Production and Isolation of Specific Oligosaccharide Fractions

Enzymatic Depolymerization Techniques

Enzymatic methods are favored for their high specificity and mild reaction conditions, which minimize the formation of unwanted byproducts. nih.gov Alginate lyases are the key enzymes that cleave the glycosidic bonds of alginate via a β-elimination mechanism, resulting in unsaturated oligosaccharides with a double bond at the non-reducing end. nih.govnih.gov

Alginate lyases are classified based on their substrate preference into polyG-specific (EC 4.2.2.11), polyM-specific (EC 4.2.2.3), and bifunctional lyases that can cleave both polyG and polyM blocks (EC 4.2.2.-). frontiersin.org The characterization of these enzymes is fundamental to their application in producing targeted oligosaccharides.

PolyG-specific Lyases: These enzymes are essential for the targeted production of guluronate-rich oligosaccharides. An example is the alginate lyase AlyM from Microbulbifer sp. Q7, which shows a strong preference for poly-L-guluronic acid (polyG). nih.gov This enzyme operates optimally at a pH of 7.0 and a temperature of 55°C. nih.gov ESI-MS analysis has shown that AlyM primarily yields oligosaccharides with a degree of polymerization ranging from 2 to 5. nih.gov

Bifunctional Lyases: These enzymes offer versatility in degrading complex alginate structures. Aly35, a bifunctional endolytic alginate lyase from Vibrio sp. H204, contains two distinct catalytic domains and is classified within the polysaccharide lyase 7 (PL7) superfamily. frontiersin.org It can degrade both sodium alginate, polymannuronate (PM), and polyguluronate (PG) through a β-elimination mechanism. frontiersin.org Another example, Aly2 from a Flammeovirga species, is also a bifunctional, G-preferring, endolytic lyase. scispace.com Interestingly, it can vary its action mode depending on the substrate's characteristics, such as terminus type and molecular size. scispace.com

Enzyme engineering techniques, including domain truncation and rational mutagenesis, are being employed to improve the catalytic efficiency, stability, and specificity of these lyases for more controlled production of value-added products like specific oligosaccharides. nih.gov

Table 1: Characteristics of Selected Alginate Lyases

EnzymeSource OrganismSpecificityOptimal pHOptimal Temperature (°C)Primary Products (DP)Reference
AlyMMicrobulbifer sp. Q7PolyG-specific7.055DP2-DP5 nih.gov
Aly35Vibrio sp. H204Bifunctional8.0Not SpecifiedVarious Oligosaccharides frontiersin.org
Aly2Flammeovirga sp.Bifunctional (G-preferring)Not Specified40Monosaccharides & Oligosaccharides scispace.com
Cel32Cellulophaga sp. NJ-1Bifunctional (G-preference)8.050Low DP Oligosaccharides researchgate.netmdpi.com

Achieving a high yield of guluronate oligosaccharides with a specific degree of polymerization, such as DP5, requires careful optimization of the hydrolysis process. The final product distribution is influenced by several factors, including enzyme concentration, substrate concentration, temperature, pH, and reaction time. nih.gov

Enzyme and Substrate Concentration: The ratio of enzyme to substrate is a critical parameter. A higher enzyme concentration can lead to faster degradation and the production of smaller fragments (lower DP). nih.gov Conversely, controlling the enzyme concentration can help in halting the reaction when the desired DP is reached.

Temperature and pH: Each alginate lyase has an optimal temperature and pH at which it exhibits maximum activity. nih.govmdpi.com Operating at these optimal conditions (e.g., 55°C and pH 7.0 for AlyM) can maximize the degradation rate. nih.gov Deviating from these optima can slow down the reaction, which can be a strategy to control the product size.

Reaction Time: The duration of the enzymatic hydrolysis directly impacts the size of the resulting oligosaccharides. Short reaction times tend to yield larger oligosaccharides (higher DP), while longer incubation allows the enzyme to further break down these fragments into smaller units. nih.gov For instance, endo-type lyases initially produce a range of oligosaccharides, which are then further degraded to smaller products like di- and trisaccharides over time. scispace.commdpi.com

By systematically adjusting these parameters and monitoring the product distribution using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the enzymatic process can be steered towards the production of guluronate oligosaccharides with a targeted average DP of 5. nih.gov

The low yield of alginate lyases from wild-type microorganisms limits their industrial applicability. nih.gov Heterologous expression in hosts like Escherichia coli and Pichia pastoris offers a solution for large-scale production. nih.govmdpi.com

Recombinant Expression:

Escherichia coli : E. coli is a popular host due to its rapid growth and well-established genetic tools. frontiersin.org Alginate lyases like AlyM and AL2 have been successfully expressed in E. coli. nih.govmdpi.com However, challenges such as endotoxin (B1171834) production and the formation of insoluble inclusion bodies can arise. nih.govfrontiersin.org

Pichia pastoris : As a eukaryotic host, P. pastoris provides advantages like post-translational modifications (e.g., glycosylation) and protein secretion into the medium, which simplifies purification. nih.gov An alginate lyase, cAlyM, and its thermostable mutant were successfully expressed in P. pastoris, showing high activity. nih.govresearchgate.net

Immobilization Strategies: To enhance enzyme stability, reusability, and cost-effectiveness for industrial applications, alginate lyases are often immobilized on solid supports. researchgate.netmdpi.com Immobilization can improve thermal and pH stability and allows for easy separation of the enzyme from the reaction mixture. mdpi.comnih.gov Common strategies involve entrapment in gels or covalent attachment to various carriers.

Table 2: Immobilization Supports for Alginate Lyases

Support MaterialImmobilization MethodKey AdvantagesReference
Magnetic Chitosan MicrospheresCovalent attachment (glutaraldehyde crosslinker)Improved thermal stability, good reusability (72% activity after 10 cycles). nih.gov
Magnetic NanoparticlesCrosslinking (glutaraldehyde)Enhanced thermal and storage stability, reusability for six cycles with >50% activity. mdpi.com
Mesoporous Titanium Oxide Particles (MTOPs)Adsorption/CrosslinkingHigh activity retention after reuse (>55.4% after 10 cycles). nih.gov
Alginate GelEntrapmentMild gelation conditions, biocompatibility, low cost. researchgate.netumd.edu

Controlled Chemical Degradation Approaches

Chemical methods provide an alternative route for the depolymerization of alginate. These approaches are often simpler and less expensive than enzymatic methods but may offer less control over the final product distribution and can sometimes generate undesirable byproducts. nih.gov

Acid hydrolysis involves using acids to cleave the glycosidic bonds within the alginate polymer. This method can be controlled to produce oligosaccharides of varying molecular weights. researchgate.net In an acidic environment, these bonds are cleaved through H+ catalysis, leading to fragments with different degrees of polymerization. researchgate.net

Protocols often utilize mineral acids like hydrochloric acid (HCl) or organic acids such as acetic acid. researchgate.netresearchgate.net For instance, alginate can be hydrolyzed with 0.4 M organic acids at 100°C for several hours to reduce its molecular weight significantly. researchgate.net Following hydrolysis, fractions rich in polyguluronate can be separated from polymannuronate by adjusting the pH. The insoluble guluronate-rich fraction is collected for further use. researchgate.net The degree of polymerization of the resulting oligosaccharides is dependent on factors like acid concentration, temperature, and reaction time. researchgate.net

Oxidative degradation is another chemical method used to break down alginate into smaller oligosaccharides. This process typically uses oxidizing agents like hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), or potassium persulfate. researchgate.netresearchgate.netconicet.gov.ar

In one protocol, guluronate oligosaccharides (termed GOS-OD) were prepared via oxidative degradation. nih.gov The reaction involves treating alginate with an oxidizing agent under controlled conditions. For example, oxidation with sodium periodate can be performed in an aqueous solution in the dark, with the reaction quenched by adding ethylene (B1197577) glycol. conicet.gov.ar The resulting oxidized alginate can then be purified through precipitation with solvents like ethanol. conicet.gov.ar The extent of degradation and the size of the final products are influenced by the concentration of the oxidizing agent and reaction time. conicet.gov.ar Characterization of the products from oxidative degradation is crucial to confirm their structure and size distribution, often involving techniques like FTIR and mass spectrometry. nih.gov Studies have shown that guluronate oligosaccharides prepared by oxidative degradation possess various biological activities. nih.govnih.gov

Physical Fragmentation Methods

Physical methods offer rapid and often environmentally friendly alternatives to traditional chemical hydrolysis for the depolymerization of polysaccharides like polyguluronic acid. These techniques utilize physical forces to induce chain scission, leading to the formation of oligosaccharides.

Microwave-assisted hydrolysis is an efficient method for the production of guluronate oligosaccharides (GOS). This technique utilizes microwave energy to rapidly heat the polysaccharide solution, leading to the cleavage of glycosidic bonds. A key advantage of this method is the significantly reduced reaction time compared to conventional heating methods.

Research has demonstrated the successful preparation of GOS with a degree of polymerization ranging from 1 to 10 using a rapid microwave degradation method. In one such study, polyguluronic acid was hydrolyzed under microwave irradiation to produce a mixture of GOS with a high yield of 71%. thermofisher.com This process is not only time-efficient but also circumvents the need for a desalting step, which is often required in conventional acid hydrolysis. thermofisher.com The precise control of microwave power, temperature, and reaction time allows for the targeted generation of oligosaccharides within a specific DP range.

Table 1: Parameters for Microwave-Assisted Generation of Guluronate Oligosaccharides

Parameter Value Reference
Starting Material Polyguluronic acid thermofisher.com
Concentration 20 mg/mL in dilute ammonia (B1221849) water (pH 5) thermofisher.com
Microwave Power 1600 W thermofisher.com
Temperature 130°C thermofisher.com
Reaction Time 15 min thermofisher.com
Product Guluronate oligosaccharides (DP 1-10) thermofisher.com

Ultrasonic treatment, or sonication, utilizes high-frequency sound waves to induce cavitation in a liquid medium. The collapse of these cavitation bubbles generates localized high pressure and temperature, as well as significant shear forces, which can lead to the degradation of polysaccharide chains. This method is considered a green technology as it often avoids the use of harsh chemicals. nih.gov

The application of ultrasound to alginate solutions has been shown to cause a significant reduction in molecular weight due to the scission of the polymer chains. nih.gov The extent of degradation is influenced by factors such as ultrasonic power, frequency, treatment time, and the concentration of the polysaccharide solution. While much of the research has focused on the degradation of alginate in general, the principles are directly applicable to the production of oligosaccharides from guluronate-rich fractions. Studies have shown that ultrasonic degradation can be controlled to produce low molecular weight fragments. wikipedia.org For instance, the treatment of Pueraria Lobata polysaccharide with high-power ultrasound (1000 W, 20 kHz) resulted in a significant decrease in molecular weight over time. harvardapparatus.com This suggests that by carefully controlling the sonication parameters, it is possible to target the production of guluronate oligosaccharides within a desired DP range, such as DP5.

Table 2: General Parameters for Ultrasonic Degradation of Polysaccharides

Parameter General Range/Value Effect Reference
Frequency 20-100 kHz Higher frequency can lead to different degradation effects. nih.gov
Power Variable (e.g., 100-1000 W) Higher power generally increases degradation rate. harvardapparatus.com
Treatment Time Minutes to hours Longer duration leads to lower molecular weight fragments. wikipedia.org
Polysaccharide Concentration Variable Can influence the efficiency of degradation.

Purification and Fractionation Strategies for DP-Specific Guluronate Oligosaccharides

Following the initial degradation of polyguluronic acid, the resulting mixture contains oligosaccharides of various chain lengths. To isolate specific fractions, such as guluronate oligosaccharides with an average DP of 5, advanced purification and fractionation techniques are necessary.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is a powerful technique for separating molecules based on their hydrodynamic volume in solution. researchgate.net In this method, a column is packed with a porous gel material. Larger molecules, which are excluded from the pores, travel a shorter path and elute from the column first. Smaller molecules can enter the pores, resulting in a longer retention time. researchgate.netresearchgate.net GPC is widely used for the fractionation of oligosaccharide mixtures to isolate fractions with a specific degree of polymerization. nih.govresearchgate.net For preparative separations, larger columns are used to handle higher sample loads. researchgate.net

Table 3: Illustrative Parameters for GPC Fractionation of Oligosaccharides

Parameter Example Value Purpose/Consideration Reference
Column Bio-Gel P6 Separation of oligosaccharides with DP 1-10. thermofisher.com
Mobile Phase Ammonium acetate (B1210297) or similar volatile buffer Allows for easy removal post-fractionation. researchgate.net
Flow Rate Variable Optimized to balance resolution and run time.
Detection Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) Universal detection methods for non-chromophoric sugars.

High-Performance Anion-Exchange Chromatography (HPAEC) is a high-resolution technique particularly well-suited for the separation of charged and neutral oligosaccharides. chromatographyonline.comnih.gov At high pH, the hydroxyl groups of carbohydrates can become ionized, allowing them to be separated on an anion-exchange column. HPAEC coupled with Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of underivatized carbohydrates. This method can effectively separate oligosaccharides based on size, composition, and linkage, including positional isomers. chromatographyonline.com For the separation of a homologous series of oligosaccharides, a gradient of an eluting salt, such as sodium acetate, in a sodium hydroxide (B78521) solution is typically employed.

Table 4: General Conditions for HPAEC-PAD Analysis of Oligosaccharides

Parameter Example Condition Function Reference
Column Dionex CarboPac PA200 Designed for high-resolution oligosaccharide separations. thermofisher.com
Mobile Phase Sodium hydroxide (e.g., 100 mM) with a sodium acetate gradient Elutes oligosaccharides based on charge, which correlates with DP.
Flow Rate 0.5 - 1.0 mL/min Typical analytical flow rate.
Detection Pulsed Amperometric Detection (PAD) Sensitive, direct detection of carbohydrates.

Membrane-based separation techniques offer a scalable and efficient approach for the fractionation and purification of oligosaccharides. These methods utilize semi-permeable membranes with specific molecular weight cut-offs (MWCO) to separate molecules based on size.

Nanofiltration is a pressure-driven membrane process that can be used to separate oligosaccharides from monosaccharides and salts, or to fractionate oligosaccharides of different sizes. By selecting membranes with appropriate MWCOs, it is possible to retain larger oligosaccharides while allowing smaller ones and impurities to pass through into the permeate. Diafiltration, a process where the retentate is diluted with fresh solvent and re-filtered, can be employed to enhance the purity of the desired oligosaccharide fraction. Studies on galacto-oligosaccharides have shown that nanofiltration can achieve high purity and recovery of oligosaccharides.

Dialysis is another widely used membrane-based technique for the purification of macromolecules and oligosaccharides. In this process, the sample is placed in a dialysis bag made of a semi-permeable membrane and submerged in a large volume of a suitable solvent (dialysate). Smaller molecules, such as salts and low-DP oligosaccharides, diffuse across the membrane into the dialysate, while the larger, desired oligosaccharides are retained within the bag. The efficiency of dialysis is dependent on the MWCO of the membrane, the relative volumes of the sample and dialysate, and the duration of the process. While primarily used for desalting and buffer exchange, dialysis with membranes of appropriate MWCO can also contribute to the fractionation of oligosaccharide mixtures.

Table 5: Principles of Membrane-Based Separation for Oligosaccharides

Technique Principle Key Parameters Application for Guluronate Oligosaccharides Reference
Nanofiltration Separation by size using a pressure-driven membrane process. Membrane MWCO, transmembrane pressure, cross-flow velocity. Fractionation of guluronate oligosaccharide mixtures to enrich for DP5.

Sophisticated Structural Elucidation and Analytical Techniques

Spectroscopic Characterization Methods

Spectroscopy provides invaluable, non-destructive insights into the molecular structure and conformation of guluronate oligosaccharides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of oligosaccharides. semanticscholar.org It provides a detailed picture of the molecular structure and behavior in solution. semanticscholar.org For guluronate oligosaccharides, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the chemical composition and sequence. process-nmr.com

1D NMR:

¹H NMR (Proton NMR): The ¹H NMR spectrum gives information on the number and environment of protons. In guluronate oligosaccharides, the anomeric proton (H-1) signals are particularly important as their chemical shifts are indicative of the α-anomeric configuration. researchgate.net Signals around δ 5.39 are consistent with α(1→4) linkages. researchgate.net The ASTM F2259-03 standard outlines a method for using ¹H NMR to determine the composition of alginates, the parent polysaccharides of guluronate oligosaccharides. process-nmr.com

¹³C NMR (Carbon-13 NMR): This technique provides a spectrum with distinct signals for each carbon atom in the molecule. The chemical shifts of the anomeric carbon (C-1) and the carbon involved in the glycosidic linkage (C-4) are critical for confirming the α(1→4) linkage. nih.gov Specific chemical shifts have been assigned for various saturated oligoguluronates, aiding in their identification. nih.govnih.gov

2D NMR: To resolve spectral overlap and unambiguously assign all proton and carbon signals, 2D NMR experiments are essential. nih.gov These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same sugar residue, allowing for the tracing of the proton network from H-1 through to H-5. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), enabling the assignment of carbon signals based on their attached, and often more easily assigned, proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for determining the glycosidic linkage, as it shows a correlation between the anomeric proton (H-1) of one residue and the carbon of the adjacent residue at the linkage position (C-4). nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Oligoguluronates

NucleusSignalChemical Shift (ppm)Assignment
¹HAnomeric (H-1)~5.0 - 5.4α-L-guluronate anomeric proton
¹HRing Protons (H-2 to H-5)~3.5 - 4.5Protons on the pyranose ring
¹³CAnomeric (C-1)~100 - 103α-L-guluronate anomeric carbon
¹³CCarboxyl (C-6)~175 - 178Carboxyl group carbon
¹³CRing Carbons (C-2 to C-5)~65 - 80Carbons within the pyranose ring

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and adjacent residues.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the key functional groups present in a molecule, providing a molecular "fingerprint". nih.gov For guluronate oligosaccharides, FTIR spectra confirm the presence of characteristic groups and can provide information about the M/G (mannuronate/guluronate) ratio in the parent alginate. openrepository.com

Key absorption bands observed in the FTIR spectrum of guluronate-rich oligosaccharides include:

A broad band between 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations from hydroxyl groups and absorbed water. researchgate.net

Strong absorption bands in the region of 1600-1630 cm⁻¹ and ~1415 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), respectively.

A band around 1028-1030 cm⁻¹ is assigned to the C-O stretching and OH bending vibrations. openrepository.com

The fingerprint region below 1200 cm⁻¹ is particularly informative. A distinct band around 814 cm⁻¹ is specifically attributed to polyguluronate residues, confirming the composition of the oligosaccharide. openrepository.com

The presence of these bands confirms the polysaccharide nature and the guluronic acid composition of the sample. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Guluronate Oligosaccharides

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500O-H StretchingHydroxyl (-OH)
1600 - 1630Asymmetric C=O StretchingCarboxylate (COO⁻)
~1415Symmetric C=O StretchingCarboxylate (COO⁻)
1028 - 1030C-O Stretching / O-H BendingC-O, Hydroxyl (-OH)
~903Asymmetric Ring Vibrationα-L-gulopyranuronic ring
~814C-H DeformationGuluronic acid residues

Mass Spectrometry (MS) Applications for Sequence and Linkage Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov For oligosaccharides, MS provides precise molecular mass determination, compositional information, and, when coupled with tandem MS (MS/MS), detailed structural information about sequence and linkage. nih.govuark.edu

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile biomolecules like oligosaccharides directly from a liquid solution. nih.gov It often produces multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a limited m/z range. nih.gov

In the analysis of guluronate oligosaccharides, ESI-MS can determine the distribution of oligomers in a sample. researchgate.net For a sample with an average DP of 5, ions corresponding to dimers (G2) through octamers (G8) or higher might be observed. researchgate.net The molecular weights are calculated from the observed m/z values and the deduced charge states of the ions. researchgate.net

Tandem mass spectrometry (ESI-MS/MS) is used for detailed structural characterization. nih.gov A specific parent ion (e.g., the ion for DP5) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide sequence and linkage information. Fragmentation typically occurs at the glycosidic bonds (yielding B, C, Y, and Z ions) and through the sugar ring (yielding A and X ions), confirming the identity of the monosaccharide units and how they are connected. uark.edu

Table 3: Example of Ions Observed in ESI-MS Analysis of a Guluronate Oligosaccharide (GOS) Mixture

Observed Ion (m/z)Deduced SpeciesMolecular Weight (Da)Degree of Polymerization (DP)
391.03[G2+Na-H]⁺3912
567.07[G3+Na-H]⁺5673
743.11[G4+Na-H]⁺7434
919.15[G5+Na-H]⁺9195
1095.19[G6+Na-H]⁺10956

Data adapted from analysis of GOS mixtures. Actual observed m/z may vary slightly. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for oligosaccharide analysis. nih.gov The analyte is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the sample. MALDI typically produces singly charged ions ([M+H]⁺ or [M+Na]⁺), resulting in simpler spectra compared to ESI. nih.gov It is also known for its high sensitivity and tolerance to contaminants. nih.gov

A challenge in analyzing acidic oligosaccharides like guluronates with MALDI-MS is that they can be difficult to ionize efficiently. To overcome this, chemical derivatization is often employed. Methylation of the carboxyl groups to form methyl esters is a common strategy that neutralizes the negative charge, simplifies the mass spectra, and significantly improves detection sensitivity.

MALDI combined with a time-of-flight (TOF) analyzer provides high-resolution mass measurements. MALDI-TOF/TOF allows for tandem MS experiments similar to ESI-MS/MS, where fragmentation of a selected ion reveals its sequence and structure. nih.govmdpi.com

Table 4: Theoretical m/z Values for Guluronate Pentasaccharide (DP5) in MALDI-MS

Analyte FormAdductChemical FormulaTheoretical m/z
Native (G5)[M+Na]⁺C₃₀H₃₈O₃₁Na917.13
Permethylated (G5)[M+Na]⁺C₄₀H₆₈O₃₁Na1059.36

Chromatographic and Electrophoretic Approaches for Purity and Molecular Weight Distribution

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of acidic oligosaccharides like guluronates. nih.govnih.gov This technique separates oligosaccharides based on the interaction of their negatively charged carboxyl groups with a positively charged stationary phase. A gradient of increasing salt concentration is typically used to elute the oligosaccharides, with larger and more highly charged molecules eluting later. researchgate.net

Pulsed Amperometric Detection provides sensitive and direct detection of carbohydrates without the need for derivatization. chromatographyonline.com HPAEC-PAD is capable of separating complex mixtures of oligosaccharides, including isomers, and can be used to create detailed profiles of guluronate oligosaccharide preparations. chromatographyonline.commdpi.com The method is sensitive enough to detect oligosaccharides at picomole levels. chromatographyonline.com

Typical HPAEC-PAD Parameters for Oligosaccharide Analysis

ParameterValue/Condition
Column Anion-exchange column (e.g., CarboPac series)
Mobile Phase Sodium hydroxide (B78521) (NaOH) and a sodium acetate (B1210297) (NaOAc) gradient
Detection Pulsed Amperometric Detection (PAD) with a gold electrode
Flow Rate Typically 0.5 - 1.0 mL/min

Size Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS) is a powerful technique for determining the absolute molar mass and size distribution of polymers and oligosaccharides in solution, without the need for column calibration with standards of the same composition. rsc.orgnih.gov SEC separates molecules based on their hydrodynamic volume, with larger molecules eluting first. The eluent then passes through a MALLS detector and a concentration detector (typically a refractive index detector).

The MALLS detector measures the intensity of light scattered by the molecules at multiple angles. This information, combined with the concentration data, allows for the calculation of the weight-average molar mass (Mw) at each elution volume. rsc.org This technique is particularly valuable for characterizing the polydispersity of guluronate oligosaccharide samples, providing a more accurate and detailed picture of the molecular weight distribution than SEC with conventional calibration alone. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively applied to the profiling of guluronate oligosaccharides. nih.gov In CE, charged molecules migrate in a narrow-bore capillary under the influence of a high electric field. The separation is based on the charge-to-size ratio of the analytes.

For oligosaccharide analysis, CE is often coupled with laser-induced fluorescence (LIF) detection to enhance sensitivity. This requires derivatizing the reducing end of the oligosaccharides with a fluorescent tag. nih.gov CE can also be used for the analysis of underivatized, unsaturated oligosaccharides obtained from the enzymatic degradation of alginate. nih.gov The technique offers high efficiency, short analysis times, and requires only small sample volumes, making it a valuable tool for the purity assessment and profiling of guluronate oligosaccharides. nih.gov

Mechanistic Investigations of Biological Activities in Vitro and Ex Vivo Systems

Immunomodulatory Mechanisms at the Cellular Level

Guluronate oligosaccharides (GOS), particularly those with an average degree of polymerization of 5 (DP5), have been the subject of research for their ability to modulate the immune system. Investigations using in vitro systems, predominantly the murine macrophage cell line RAW264.7, have revealed complex immunomodulatory activities. These activities range from direct macrophage activation to the attenuation of excessive inflammatory responses, depending on the specific GOS preparation and the experimental context.

Guluronate oligosaccharides are recognized as effective activators of macrophages. mdpi.com Studies on RAW264.7 cells show that unsaturated GOS can induce morphological changes, including an increase in cell and nucleus size and F-actin accumulation, which are indicative of macrophage activation. mdpi.com This activation is a key component of the innate immune response, where macrophages play a central role in host defense and tissue homeostasis. mdpi.com

Conversely, GOS prepared by oxidative degradation (GOS-OD) demonstrates a significant suppressive effect on macrophage activation when the cells are challenged with potent inflammatory stimuli like lipopolysaccharide (LPS). mdpi.comnih.govresearchgate.net In this context, GOS-OD can dose-dependently suppress the over-activation of RAW264.7 macrophages, suggesting a role in mitigating excessive inflammatory reactions. mdpi.com

The regulation of signaling molecules such as cytokines and chemokines is a critical aspect of the immunomodulatory function of guluronate oligosaccharides. Research indicates a dual regulatory capacity. On one hand, certain guluronate oligomers (ranging from DP3 to DP6) can directly induce RAW264.7 cells to secrete a variety of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Granulocyte Colony-Stimulating Factor (G-CSF), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov Low but significant levels of Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) were also induced. nih.gov

On the other hand, GOS demonstrates potent anti-inflammatory effects in the presence of an inflammatory trigger. GOS prepared by oxidative degradation significantly suppresses the overproduction of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in LPS-activated RAW264.7 macrophages. mdpi.comnih.govresearchgate.net Notably, a study involving osteosarcoma patients revealed that treatment with an alginate oligosaccharide mixture containing DP5 resulted in a reduction in the serum levels of IL-1β and IL-6. nih.gov

Table 1: Regulation of Cytokine and Chemokine Production by Guluronate Oligosaccharides

Compound/Preparation Cell System Effect Cytokines/Chemokines Affected
Guluronate Oligomers (G3-G6) RAW264.7 cells Induction TNF-α, G-CSF, MCP-1, RANTES, GM-CSF, Eotaxin, IL-1α, IL-1β, IL-6, IL-9, IL-13 nih.gov
GOS (oxidative degradation) LPS-activated RAW264.7 cells Suppression TNF-α, IL-1β, IL-6 mdpi.comnih.govresearchgate.net
Alginate Oligosaccharide (DP5) Osteosarcoma Patients Reduction (in serum) IL-1β, IL-6 nih.gov

Guluronate oligosaccharides exert significant influence over the production of key inflammatory mediators. As a direct macrophage activator, unsaturated GOS can increase the expression of inducible nitric oxide synthase (iNOS), leading to elevated production of nitric oxide (NO) and reactive oxygen species (ROS). mdpi.commdpi.comsemanticscholar.org

In an anti-inflammatory capacity, GOS prepared by oxidative degradation markedly attenuates the production of NO, prostaglandin (B15479496) E2 (PGE2), and ROS in macrophages activated by LPS. mdpi.comnih.govresearchgate.net This suppression is linked to the downregulation of the expression of the enzymes responsible for their synthesis, namely iNOS and cyclooxygenase-2 (COX-2). mdpi.comnih.govresearchgate.net The inhibition of these mediators is a crucial mechanism for controlling inflammatory processes. nih.gov

Table 2: Influence of Guluronate Oligosaccharides on Inflammatory Mediators

Compound/Preparation Cell System Effect Mediators/Enzymes Affected
Unsaturated GOS RAW264.7 cells Induction/Upregulation NO, ROS, iNOS mdpi.commdpi.comsemanticscholar.org
GOS (oxidative degradation) LPS-activated RAW264.7 cells Suppression/Downregulation NO, PGE2, ROS, iNOS, COX-2 mdpi.comnih.govresearchgate.net

The immunomodulatory effects of guluronate oligosaccharides are initiated, in large part, through their interaction with pattern recognition receptors (PRRs) on the surface of immune cells. nih.gov Research has identified Toll-like receptor 4 (TLR4) as a key receptor for GOS in RAW264.7 macrophages. nih.govnih.gov GOS is recognized by and can upregulate the expression of TLR4, which may then lead to the oligosaccharide's endocytosis. nih.gov Some studies also suggest an interaction with TLR2. mdpi.comnih.gov

The anti-inflammatory mechanism of GOS-OD involves interference with this initial recognition step of other inflammatory agents. It has been shown to potently decrease the binding of LPS to the macrophage surface and attenuate the LPS-induced expression of TLR4 and its co-receptor, CD14. mdpi.comnih.govresearchgate.net By blocking the interaction between LPS and its receptor complex, GOS-OD can prevent the initiation of the inflammatory cascade. mdpi.comnih.gov

Following receptor engagement, guluronate oligosaccharides modulate a network of intracellular signaling pathways that govern the inflammatory response. The stimulatory effects of GOS are linked to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comsemanticscholar.org More detailed studies have shown that GOS-induced macrophage activation is dependent on TLR4 and stimulates downstream pathways including TLR4/Akt/NF-κB and TLR4/Akt/mTOR, as well as the MAPK pathway. nih.govnih.govresearchgate.net The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical upstream regulator of both NF-κB and mTOR. nih.govnih.gov

Conversely, the anti-inflammatory activity of GOS-OD is achieved by inhibiting these same cascades when they are triggered by LPS. nih.govresearchgate.net GOS-OD remarkably inhibits the LPS-induced activation of both the NF-κB and MAPK pathways in RAW 264.7 cells, thereby blocking the downstream production of inflammatory mediators and cytokines. nih.govresearchgate.net

Evidence suggests that guluronate oligosaccharides can enhance the primary functions of macrophages, such as phagocytosis and bacterial elimination. The GOS-induced morphological changes and cytoskeleton remodeling in RAW264.7 cells are adaptations that can improve the cells' phagocytic capacity. mdpi.comnih.gov Furthermore, research has indicated that unsaturated guluronate oligosaccharide enhances the antibacterial activities of macrophages, a critical component of the innate immune defense against pathogens. semanticscholar.org

Cellular Anti-Proliferative and Apoptosis-Modulating Mechanisms (In Vitro Cell Models)

Guluronate oligosaccharides with an average degree of polymerization of 5 (DP5) have demonstrated notable anti-proliferative effects in cancer cell models. Research has specifically highlighted the inhibitory functions of alginate oligosaccharide (AOS) fractions on osteosarcoma cells. In studies using the human osteosarcoma cell line MG-63, DP5 of AOS was shown to inhibit cell growth in a concentration-dependent manner. nih.gov In contrast, lower polymerization fractions such as DP2, DP3, and DP4 did not significantly affect the growth rate of these cells, suggesting that the anti-proliferative activity is dependent on the polymer size. nih.gov The inhibitory effect of a pure DP5 fraction was found to be slightly higher than that of a polymer mixture of AOS, indicating the specific potency of the DP5 structure. nih.gov

Broader studies on alginate oligosaccharides support these findings, showing they can attenuate the proliferation, migration, and invasion of other cancer cell types, such as human prostate cancer cells, through the suppression of specific signaling pathways like the Hippo/YAP/c-Jun pathway. mdpi.comnih.gov The antitumor effects of AOS are attributed to a variety of mechanisms, including the direct inhibition of tumor cell proliferation and the regulation of immune defense responses. nih.gov Earlier investigations also suggested a correlation between the chemical properties of AOS and their antitumor activity, with guluronate oligomers generally exhibiting higher cytotoxicity than their mannuronate counterparts. nih.gov

Table 1: Effect of Alginate Oligosaccharide (AOS) Degree of Polymerization (DP) on MG-63 Osteosarcoma Cell Growth

DP Fraction Effect on MG-63 Cell Growth Source
DP2 No significant inhibition at increasing concentrations. nih.gov
DP3 Did not change the growth rate, even at increased concentrations. nih.gov
DP4 Did not change the growth rate, even at increased concentrations. nih.gov
DP5 Inhibited cell growth in a concentration-dependent manner. nih.gov

| Mixture | Lowered the inhibitory function when compared to pure DP5. | nih.gov |

Guluronate oligosaccharides can modulate programmed cell death, or apoptosis, with effects that vary depending on the cell type and context. In the context of cancer, certain alginate oligosaccharides are capable of inducing apoptosis in tumor cells. nih.gov However, in non-cancerous cells under stress, these oligosaccharides can exhibit a protective, anti-apoptotic effect.

For instance, in studies on rumen epithelial cells challenged with lipopolysaccharide (LPS), pretreatment with alginate oligosaccharide (AOS) helped cells resist excessive apoptosis. mdpi.com AOS was found to alleviate the increase in early apoptosis rates caused by LPS. mdpi.com This protective mechanism involves the modulation of key apoptotic regulatory proteins. Specifically, AOS has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax. mdpi.comdoaj.org This shift in the Bax/Bcl-2 ratio helps to protect cells from apoptosis induced by stressors like hydrogen peroxide or LPS. mdpi.comdoaj.org

Antioxidant System Modulation

Guluronate oligosaccharides have demonstrated significant antioxidant capabilities, primarily through the modulation and scavenging of reactive oxygen species (ROS). These compounds can suppress the overproduction of inflammatory mediators, including ROS, in activated macrophage cell lines like RAW264.7. mdpi.comnih.gov The unsaturated form of guluronate oligosaccharide (GOS), which contains a double bond at the non-reducing end, shows a particularly significant superoxide (B77818) radical scavenging effect. nih.gov This intrinsic antioxidant activity is a key feature of GOS prepared via enzymatic depolymerization. nih.gov

Studies on gastric epithelial cells (GES-1) exposed to hydrogen peroxide-induced oxidative stress revealed that pre-incubation with alginate oligosaccharides (AOS) effectively mitigated ROS levels and enhanced cell viability. mdpi.com Similarly, AOS can alleviate the increase in ROS levels in rumen epithelial cells that have been induced by LPS. mdpi.com

It is important to note that the interaction with ROS is complex. In some contexts, such as macrophage activation, GOS can stimulate the production of ROS as part of the innate immune response, which is linked to the activation of the NF-κB signaling pathway. semanticscholar.org This indicates that GOS acts as a modulator of redox homeostasis rather than purely as an antioxidant.

Beyond direct scavenging, guluronate oligosaccharides can modulate the body's own antioxidant defenses by regulating the expression of endogenous antioxidant enzymes. nih.gov Superoxide dismutase 1 (SOD1) is a critical enzyme that defends tissues against oxidative stress by converting superoxide radicals into hydrogen peroxide. nih.gov

In comparative proteomic analyses of GOS-treated RAW264.7 macrophages, researchers identified significant differences in the expression of proteins involved in multiple functional pathways, including antioxidant activity. semanticscholar.org A key finding from this research was the observed increase in SOD1 activity in the GOS-treated cells. semanticscholar.org This upregulation of SOD1 may be related to the inherent antioxidant capacity of the alginate material. semanticscholar.org The activation of macrophages can lead to the secretion of SOD1, which in turn stimulates immune responses, including further ROS production and the release of tumor necrosis factor-alpha (TNF-α). semanticscholar.org This highlights a mechanism where GOS enhances the cellular antioxidant machinery, which is interconnected with its immunomodulatory functions. semanticscholar.org

Table 2: Differentially Expressed Proteins in GOS-Treated Macrophages

Protein Category Specific Protein Examples Observed Change Functional Implication Source
Antioxidant Activity Superoxide dismutase 1 (SOD1) Increased activity Enhanced defense against oxidative stress semanticscholar.org
Inflammation Annexin A1, Annexin A2 Upregulated Modulation of inflammatory response semanticscholar.org
NF-κB Signaling IκBα Downregulated Activation of NF-κB pathway semanticscholar.org
Glycolysis Pyruvate kinase, GAPDH Upregulated Increased energy metabolism semanticscholar.org

| Cytoskeletal Processes | Actin, Cofilin-1 | Altered expression | Changes in cell morphology and motility | semanticscholar.org |

Interactions with Microbial Systems

Guluronate oligosaccharides (often referred to as OligoG) possess significant anti-biofilm and microbiota-modulating properties. nih.gov They have been shown to modify the assembly of bacterial biofilms and reduce their resistance to antimicrobial treatments. mdpi.com OligoG can readily diffuse into established biofilms of pathogens like Pseudomonas aeruginosa, disrupting the biofilm's extracellular polymeric substance (EPS) matrix and interfering with the formation of microcolonies. nih.gov This disruption can potentiate the activity of antibiotics. nih.gov One proposed mechanism for this anti-biofilm activity is an electrostatic interaction between the anionic oligosaccharide and positively charged components within the biofilm matrix. frontiersin.org

In addition to direct anti-biofilm action, guluronate oligosaccharides can modulate the composition of microbial communities. Studies using mouse models of colitis have shown that guluronate oligosaccharides (GAOS) can beneficially alter the gut microbiota. doaj.org This modulation was associated with an increase in the production of short-chain fatty acids (SCFAs), particularly acetate (B1210297) and butyrate, which are crucial for gut health. doaj.org Research has also demonstrated the ability of OligoG to inhibit the growth and biofilm formation of certain pathogenic fungi. mdpi.com

Modulation of Gut Microbiota Composition and Metabolism

Guluronate oligosaccharides demonstrate significant prebiotic activity, contributing to gut health by promoting beneficial microbiota. vulcanchem.com These oligosaccharides are a type of non-digestible carbohydrate derived from the brown kelp constituent, alginate. mdpi.com As they pass through the upper gastrointestinal tract undigested, they become available for fermentation by the gut microbiota in the colon. nih.govnih.gov

Bacterial Genus/SpeciesEffect of Guluronate/Alginate Oligosaccharide SupplementationReference
BifidobacteriumStimulated growth vulcanchem.comnih.gov
BacteroidesDominated bacterial community with alginate substrate; stimulated by AOS mdpi.com
Enterococcus faeciumAble to grow on Alginate Oligosaccharides (AOS) mdpi.com
Enterococcus hiraeAble to grow on Alginate Oligosaccharides (AOS) mdpi.com
Escherichia-ShigellaInhibited growth nih.gov
KlebsiellaInhibited growth nih.gov

Induction of Short-Chain Fatty Acid (SCFA) Production

The fermentation of guluronate oligosaccharides by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are key signaling molecules in the gut. nih.govnih.gov The primary SCFAs produced are acetate, propionate, and butyrate. nih.gov In vitro studies simulating colonic fermentation have shown that alginate oligosaccharides (AOS) can significantly increase the total concentration of SCFAs. mdpi.comnih.gov

Specifically, AOS and alginate were found to primarily stimulate the production of acetic acid. mdpi.com In one study, AOS supplementation led to an 80% and 119% increase in acetic acid production after 24 hours of fermentation for two out of three donors, respectively. mdpi.com The intake of prebiotic oligosaccharides, including galacto-oligosaccharides (GOS), has been linked to higher concentrations of total cecal SCFAs, particularly butyrate, which serves as a primary energy source for colonocytes. nih.gov This increase in SCFA production can lower the pH of the cecum, which is believed to be caused by the high levels of these acidic metabolites. nih.gov The production of SCFAs is considered a marker of a healthy gut ecosystem. mdpi.com

Short-Chain Fatty Acid (SCFA)Effect of Guluronate/Alginate Oligosaccharide SupplementationReference
Total SCFAs Significantly increased cecal concentrations nih.gov
Acetic Acid Production significantly stimulated; increased by up to 119% in vitro mdpi.com
Propionic Acid Increased cecal concentrations nih.gov
Butyric Acid Increased cecal concentrations nih.gov
Lactate Significantly increased cecal concentrations nih.gov

Direct Antimicrobial and Anti-Biofilm Formation Mechanisms

Guluronate oligosaccharides possess direct antimicrobial and anti-biofilm properties. mdpi.comnih.gov Studies have shown that alginate oligosaccharides (AOS) with a high content of α-L-guluronic acid (G) exhibit more effective antibacterial activity. mdpi.com An unsaturated guluronate oligosaccharide (GOS) was found to enhance the antibacterial activities of macrophages. nih.gov Research investigating the effects of different chain lengths of guluronate oligosaccharides found that trimers to hexamers (G3-G6) significantly increased bacterial phagocytosis by macrophages, with the pentamer (G5) displaying the highest activity. nih.gov This suggests a structure-dependent relationship where guluronate oligosaccharides with a degree of polymerization of five are particularly potent in modulating innate immune responses against bacterial pathogens. nih.gov

In addition to their antimicrobial effects, these oligosaccharides are effective against biofilms, which are communities of bacteria that are resistant to antibiotics and environmental stresses. nih.govfrontiersin.org AOS has been shown to prevent biofilm formation by pathogenic bacteria such as Staphylococcus aureus. frontiersin.org The mechanism of action can involve the inhibition of factors crucial for biofilm development, such as exopolysaccharides (EPS) and quorum sensing (QS), a bacterial communication system. nih.gov By disrupting these processes, guluronate oligosaccharides can function as anti-biofilm agents, offering potential strategies to combat antibiotic resistance. frontiersin.org

Influence on Other Cellular Processes

Stimulation of Endothelial Cell Growth and Migration

Alginate oligosaccharides, particularly those containing guluronic acid, have been shown to stimulate the growth and migration of human endothelial cells. mdpi.comnih.gov This activity is often mediated through interactions with vascular endothelial growth factor (VEGF). nih.gov Studies have demonstrated that a mixture of alginate oligosaccharides can enhance the proliferation and migration of human umbilical vein endothelial cells (HUVECs) in the presence of VEGF. nih.gov

The stimulatory effect was found to be comparable to that of heparin, a well-known facilitator of VEGF activity. nih.gov Notably, the most effective oligosaccharide fractions were those that possessed a guluronic acid residue at the reducing end. nih.gov This suggests that the specific chemical structure of guluronate-rich oligosaccharides is crucial for their ability to synergize with growth factors like VEGF to promote endothelial cell activities essential for processes such as angiogenesis. nih.gov

Modulation of Human Keratinocyte Growth

Guluronate oligosaccharides have been identified as modulators of human keratinocyte proliferation. semanticscholar.org A mixture of alginate oligosaccharides was found to significantly stimulate the growth of human keratinocytes and increase the uptake of [3H]thymidine, a marker of DNA synthesis and cell proliferation. nih.gov This stimulatory effect was observed in the presence of epidermal growth factor (EGF), suggesting that the oligosaccharides may act as a co-factor for EGF-dependent stimulation in keratinocyte cultures. mdpi.comnih.gov The activity was comparable to that of bovine pituitary extract, a common supplement used in keratinocyte culture media. nih.gov These findings point to a novel biological activity for alginate oligosaccharides in supporting the growth of epidermal cells. nih.gov

Cytoskeletal Reorganization and Morphological Adaptations

Guluronate oligosaccharides can induce significant changes in the morphology and cytoskeleton of certain cells, particularly immune cells like macrophages. semanticscholar.org Treatment of RAW264.7 macrophage cells with guluronate oligosaccharide (GOS) has been shown to cause distinct morphological alterations. semanticscholar.org These changes include a notable increase in cell number, cell size, and nucleus size. semanticscholar.org

Furthermore, GOS treatment leads to cytoskeletal reorganization, evidenced by an increased accumulation of F-actin, a key component of the cellular cytoskeleton. semanticscholar.org This reorganization is part of the broader macrophage activation process induced by GOS. semanticscholar.org These morphological and cytoskeletal adaptations are linked to the immunomodulatory functions of the oligosaccharide, preparing the cells for activities such as phagocytosis and inflammatory responses. semanticscholar.org

Neuroprotective Mechanisms in Cellular Models

In vitro and ex vivo studies utilizing cellular models have begun to elucidate the specific molecular pathways through which guluronate oligosaccharides may confer neuroprotection. Research has particularly focused on their potential to counteract key pathological events associated with neurodegenerative diseases, such as the dysregulation of calcium homeostasis and the aggregation of amyloid-beta (Aβ) peptides.

Reduction of Intracellular Free Calcium Overload

A sustained elevation of intracellular free calcium ([Ca2+]i), known as calcium overload, is a critical factor in neuronal cell death pathways activated by neurotoxic stimuli. Several studies on alginate oligosaccharides (AOS), the broader family to which guluronate oligosaccharides belong, have identified the modulation of calcium homeostasis as a primary neuroprotective mechanism. In vitro investigations using human neuroblastoma SH-SY5Y cells suggest that the neuroprotective activity of AOS may involve the reduction of intracellular free calcium overload. nih.gov This action is crucial as it can prevent the subsequent activation of calcium-dependent enzymes that lead to the production of reactive oxygen species (ROS) and the initiation of apoptotic cell death. nih.gov While direct quantitative data for guluronate oligosaccharides with an average degree of polymerization of 5 (DP5) is not extensively detailed in current literature, the established effects of the parent alginate oligosaccharide group point towards this being a significant mechanism of action.

Inhibition of Aβ Fibril Formation

The aggregation of amyloid-beta (Aβ) peptides into soluble oligomers and insoluble fibrils is a central event in the pathology of Alzheimer's disease. These aggregates are known to be highly neurotoxic. The ability of guluronate oligosaccharides to interfere with this process represents a key neuroprotective strategy.

Recent research on specific guluronate oligosaccharides has provided direct evidence of this inhibitory action. A study on guluronic acid disaccharide (Di-GA), a DP2 oligosaccharide, demonstrated its capacity to inhibit the formation of Aβ oligomers. nih.gov Using in vitro and cellular assays with SH-SY5Y cells, the study confirmed that Di-GA can protect cells from damage induced by Aβ oligomers. nih.gov The mechanism appears to involve capturing copper ions (Cu(II)), which are critical catalysts in both Aβ oligomer formation and associated ROS production. nih.gov By chelating copper, the guluronate disaccharide effectively hinders the peptide aggregation cascade. nih.gov

The inhibitory effect on Aβ aggregation is often quantified using the Thioflavin T (ThT) fluorescence assay, which measures the formation of β-sheet-rich structures like amyloid fibrils. While specific ThT assay data for guluronate oligosaccharide DP5 is not available, studies on related alginate derivatives provide a clear precedent. For instance, Seleno-polymannuronate (Se-PM), a modified derivative of the other alginate component, was shown to significantly suppress Aβ1–42 aggregation. nih.gov In these assays, a decrease in ThT fluorescence intensity in the presence of the compound indicates inhibition of fibril formation.

The findings for guluronic acid disaccharide strongly suggest that guluronate oligosaccharides, including those with a DP of 5, can act as direct inhibitors of amyloid pathology.

Table 1: Research Findings on the Neuroprotective Mechanisms of Guluronate Oligosaccharides and Related Compounds in Cellular Models

CompoundCell ModelObserved Neuroprotective MechanismKey FindingsCitation
Alginate Oligosaccharides (AOS)Human Neuroblastoma SH-SY5YReduction of intracellular free calcium overloadAOS treatment may protect against neurotoxicity by preventing the overload of intracellular free calcium, thereby suppressing subsequent ROS production and apoptosis. nih.gov
Guluronic acid disaccharide (Di-GA)Human Neuroblastoma SH-SY5YInhibition of Aβ oligomer formationDi-GA was found to decrease the formation of Aβ oligomers and protect cells from Aβ-induced damage, partly by chelating copper ions. nih.gov
Seleno-polymannuronate (Se-PM)N/A (In Vitro Assay)Inhibition of Aβ fibril formationThioflavin T (ThT) fluorescence was reduced by approximately 35% in the presence of Se-PM, indicating significant suppression of Aβ1–42 aggregation. nih.gov

Structure Activity Relationship Elucidation

Impact of Degree of Polymerization on Biological Efficacy

The degree of polymerization (DP), which denotes the number of monosaccharide units in an oligosaccharide chain, is a critical factor governing the biological activity of guluronate oligosaccharides (GOS). Research has consistently shown that the efficacy of these compounds is highly dependent on their chain length, with specific DP values exhibiting optimal activity for different biological effects.

For instance, in the context of innate immunity, the ability of GOS to enhance the antibacterial functions of macrophages is directly influenced by its size. nih.gov Studies have demonstrated that while polyguluronate (the long-chain polymer) is largely inactive, its oligosaccharide derivatives can markedly increase the phagocytosis of bacteria. nih.gov A systematic investigation into the effects of different chain lengths revealed that guluronate oligomers from a trimer to a hexamer (G3-G6) possess significant activity in stimulating macrophage phagocytosis, with the pentamer (G5) exhibiting the highest efficacy. nih.gov

This size-dependent activity is also evident in the context of cancer therapy. An analysis of alginate oligosaccharide (AOS) fractions with varying DPs (DP2, DP3, DP4, and DP5) on osteosarcoma cells found that only the DP5 fraction demonstrated a significant inhibitory effect on the growth of these cancer cells. nih.gov The shorter chains (DP2, DP3, and DP4) did not significantly alter the growth rate of the osteosarcoma cells, suggesting that a minimum chain length, such as that of a pentamer, is required to elicit this specific antitumor response. nih.gov The polymer mixture of AOS was found to be less effective than the purified DP5 fraction, further highlighting the importance of a specific degree of polymerization. nih.gov

These findings underscore that the biological effects of guluronate oligosaccharides are not generic but are instead finely tuned by their degree of polymerization. While lower molecular weight oligosaccharides are generally more bioactive than the parent polysaccharide, a specific DP, often around 5, appears to be optimal for key immunological and anti-cancer activities. nih.govnih.gov

Table 1: Impact of Degree of Polymerization (DP) of Guluronate Oligosaccharides on Biological Activity

Degree of Polymerization (DP)Biological SystemObserved EffectSource
DP3-DP6MacrophagesSignificant activity in increasing bacterial phagocytosis. nih.gov
DP5 Macrophages Highest activity in increasing bacterial phagocytosis. nih.gov
DP2, DP3, DP4Osteosarcoma Cells (MG-63)No significant inhibition of cell growth. nih.gov
DP5 Osteosarcoma Cells (MG-63) Inhibited cell growth in a concentration-dependent manner. nih.gov

Role of Monomer Composition (Mannuronate/Guluronate Ratio) and Sequence in Modulating Activity

Alginate oligosaccharides are linear copolymers composed of two different uronic acid monomers: β-D-mannuronate (M) and its C-5 epimer, α-L-guluronate (G). nih.govnih.gov The ratio of these monomers (M/G ratio) and their sequential arrangement within the oligosaccharide chain (e.g., poly-M blocks, poly-G blocks, or alternating MG blocks) are fundamental determinants of the molecule's three-dimensional structure and, consequently, its biological function. nih.govresearchgate.net

Generally, a higher proportion of guluronate residues (a high G/M ratio) has been correlated with enhanced biological activities in several contexts. nih.gov For example, in studies on the induction of glyceollins (phytoalexins with health benefits) in soybeans, alginate oligosaccharide fractions with a higher G/M ratio demonstrated greater inducing activity. nih.gov This suggests that the guluronate residues themselves are key to initiating this specific plant defense response. Further research comparing G-block (OligoG) and M-block (OligoM) oligosaccharides of a similar size showed that both can reduce bacterial growth and disrupt biofilm formation. cardiff.ac.uk However, the G-block oligosaccharides were found to interact more strongly with the lipopolysaccharide (LPS) of Gram-negative bacteria and exhibited a significantly more potent quorum sensing inhibitory effect than the M-block counterparts. cardiff.ac.uk

The specific sequence of M and G units is also crucial. The enzymatic action of mannuronan C-5 epimerases, which convert M residues to G residues within the polymer chain, can create specific sequences like MGMGGG. nih.gov The precise arrangement of these blocks influences the flexibility and conformational properties of the chain, which in turn affects how the oligosaccharide interacts with biological receptors and targets. researchgate.net In studies comparing depolymerized guluronate and mannuronate oligomers, guluronate oligomers were found to have higher cytotoxicity against human leukemia cells, indicating that the monomer type is a critical factor in the anti-tumor effects of these compounds. nih.gov

Table 2: Influence of Monomer Composition on Biological Activity of Alginate Oligosaccharides

Oligosaccharide TypeM/G RatioBiological SystemKey FindingSource
Alginate OligosaccharideHigher G/M RatioSoybeansHigher glyceollin-inducing activity. nih.gov
Alginate OligosaccharideHigher M/G Ratio (>1)Barley (Hordeum vulgare L.)Promotes plant growth. researchgate.net
G-block (OligoG) vs. M-block (OligoM)High G vs. High MPseudomonas aeruginosaOligoG interacts more strongly with bacterial LPS and has a stronger quorum sensing inhibitory effect. cardiff.ac.uk
Guluronate vs. Mannuronate OligomersHigh G vs. High MHuman Leukemia Cells (U937)Guluronate oligomers exhibit higher cytotoxicity. nih.gov

Significance of Terminal Unsaturation and Other Specific Structural Motifs

The method used to produce alginate oligosaccharides significantly impacts their final structure, particularly at the non-reducing end of the chain. When alginate is depolymerized using alginate lyase enzymes, a C4-C5 double bond is introduced at the non-reducing terminus of the resulting oligosaccharides. nih.govmdpi.com This creates a terminal 4,5-unsaturated hexuronic acid residue (often denoted as Δ), a structural motif that has been shown to enhance biological activity. researchgate.netnih.gov

For instance, unsaturated alginate oligosaccharide variants have demonstrated superior bioactivity compared to their saturated counterparts in several studies. researchgate.net This enhanced activity includes stimulating the growth of beneficial bacteria like Bifidobacterium sp. and elevating cytotoxic cytokines in human cells. researchgate.net Research on glyceollin (B191339) induction in soybeans also highlighted the presence of this unsaturated terminus in all active fractions, including structures identified as ΔG, ΔMG, ΔGMG, and ΔMGGG. nih.gov The antioxidant activity of enzymatically produced unsaturated oligosaccharides is also reported to be stronger than that of saturated versions produced by chemical hydrolysis. mdpi.com This suggests that the double bond itself is a key pharmacophore contributing to the molecule's efficacy.

Beyond terminal unsaturation, other structural modifications can influence activity. The presence and pattern of sulfation, for example, can play an important role in the conformation and biological interactions of glycosaminoglycans, a related class of polysaccharides. nih.gov While less studied in guluronate oligosaccharides, derivatization represents a potential avenue for modulating and enhancing their inherent biological properties. mdpi.com

Table 3: Activity of Alginate Oligosaccharide Fractions with Terminal Unsaturation

StructureMolecular Weight (Da)Glyceollin-Inducing Activity (mg/g dry weight) in SoybeansSource
ΔG3701.2339 nih.gov
ΔMG5640.3472 nih.gov
ΔGMG7580.6494 nih.gov
ΔMGGG9521.0611 nih.gov
Note: Δ represents a 4,5-unsaturated hexuronic acid residue at the non-reducing terminus.

Conformational Aspects and Their Biological Implications

The function of any biologically active molecule is intrinsically linked to its three-dimensional shape, and guluronate oligosaccharides are no exception. nih.govresearchgate.net The conformation of these molecules, dictated by the monomer type, linkage, and sequence, governs their interactions with biological receptors, enzymes, and other macromolecules. nih.govnih.gov

The two monomer units of alginate, mannuronic acid (M) and guluronic acid (G), possess distinct conformations despite being epimers. nih.gov In poly-M blocks, M residues typically adopt a ⁴C₁ chair conformation and are connected by β-1,4-glycosidic bonds, resulting in a relatively flat, ribbon-like structure. nih.gov In contrast, the G residues in poly-G blocks, such as those in guluronate oligosaccharides, assume a ¹C₄ chair conformation and are linked by α-1,4-glycosidic bonds. nih.gov This arrangement leads to a more buckled, cavity-rich structure that is particularly adept at binding divalent cations.

Chemical Derivatization and Enzymatic Modification

Methods for Chemical Derivatization (e.g., sulfation) and Their Influence on Biological Activities

Chemical derivatization involves the strategic alteration of the chemical structure of guluronate oligosaccharides to enhance their biological efficacy. A primary example of this is sulfation, a process that introduces sulfate (B86663) groups onto the oligosaccharide backbone.

The sulfation of alginate-derived oligosaccharides (ADOs) can be achieved using agents like chlorosulfonic acid in formamide. tandfonline.com This process not only alters the charge and solubility of the oligosaccharide but can also significantly change its three-dimensional structure and molecular weight, which are often linked to its biological functions. tandfonline.com The introduction of sulfate groups can create specific binding motifs that interact with proteins and cell surface receptors, thereby modulating cellular pathways. scilit.com

Research has demonstrated that sulfation significantly impacts the bioactivities of guluronate oligosaccharides. For instance, sulfated derivatives of low molecular weight guluronate have shown potential in reducing hyperlipidemia. nih.gov Furthermore, sulfated ADOs have been found to exhibit significant anti-tumor activity, not by direct cytotoxicity, but by modulating the host's immune response. tandfonline.commdpi.com The degree and position of sulfation are critical factors, as they can determine the type and extent of the biological response. For example, a study on glucuronomannan oligosaccharides revealed that higher sulfate content enhanced superoxide (B77818) radical scavenging activity, but decreased DPPH radical scavenging activity and reducing power. mdpi.com This highlights the specific and sometimes opposing effects that sulfation can have on different biological properties.

Table 1: Influence of Sulfation on Biological Activities of Guluronate-related Oligosaccharides

Biological ActivityUnmodified OligosaccharideSulfated OligosaccharideKey FindingsReference
Lipid Regulation Baseline activityEnhanced reduction of lipidsLow molecular weight sulfated guluronate (degree of sulfation: 0.85) showed significant lipid-reducing effects in HepG2 cells. nih.gov
Antitumor Moderate activitySignificant indirect activitySulfated derivatives induce tumor regression by modulating host immune responses rather than direct cytotoxicity. mdpi.com
Antibacterial Moderate activitySignificant activityAOS with an average sulfation degree of 6.8 showed significant activity against P. aeruginosa. nih.gov
Antioxidant Varies by assayVaries by assaySulfation increased superoxide radical scavenging but decreased DPPH scavenging and reducing power in glucuronomannan oligosaccharides. mdpi.com

Strategies for Targeted Enzymatic Modification

Enzymatic modification offers a highly specific and controlled method for producing guluronate oligosaccharides with a defined degree of polymerization (DP). The primary enzymes used for this purpose are alginate lyases.

Alginate lyases are enzymes that cleave the glycosidic bonds within the alginate polymer via a β-elimination reaction. researchgate.net These enzymes can exhibit specificity for either the mannuronate (M) or guluronate (G) residues, allowing for targeted degradation of specific regions of the alginate chain. By selecting lyases with a preference for G-blocks (polyguluronate regions), it is possible to generate guluronate-rich oligosaccharides. The process typically involves the enzymatic hydrolysis of alginate, which is composed of blocks of M-residues, G-residues, and alternating MG-residues. nih.gov

The production of guluronate oligosaccharides with a specific DP, such as an average DP5, involves controlling the reaction conditions, including enzyme concentration, substrate concentration, and reaction time. This allows for the generation of a pool of oligosaccharides from which the desired DP fraction can be isolated and purified. nih.govresearchgate.net For instance, sequential enzymatic reactions can first depolymerize alginate into a mixture of oligosaccharides, followed by further conversion into lower DP products. researchgate.net This precise control over the molecular size is crucial, as the biological activity of oligosaccharides is often dependent on their degree of polymerization.

Another enzymatic strategy involves the use of mannuronan C-5 epimerases, which can convert M-residues into G-residues within the alginate polymer before degradation. researchgate.net This allows for the modification of the raw material to have a higher G-content, which can then be targeted by G-specific lyases to produce a higher yield of guluronate oligosaccharides.

Comparative Analysis of Modified Versus Unmodified Guluronate Oligosaccharides

The modification of guluronate oligosaccharides, either through chemical derivatization like sulfation or through controlled enzymatic degradation to specific sizes, results in compounds with distinct biological profiles compared to their unmodified or native counterparts.

Structural and Physicochemical Differences: Unmodified guluronate oligosaccharides are anionic polysaccharides. Chemical modifications, such as sulfation, increase the negative charge density and can improve water solubility. tandfonline.com This alteration in charge and structure is fundamental to the change in biological activity, as it affects how the molecule interacts with biological targets. tandfonline.com Enzymatic modification primarily controls the size (DP) of the oligosaccharide, which is a key determinant of its bioactivity. For example, certain biological effects are only observed with specific DP ranges. nih.gov

Biological Activity Differences: The introduction of sulfate groups often enhances or introduces new biological activities. As noted, sulfated guluronate oligosaccharides show improved anti-lipidemic and immunomodulatory anti-tumor effects compared to their non-sulfated forms. nih.govmdpi.com The anti-inflammatory activity of guluronate oligosaccharides prepared by oxidative degradation (GOS-OD) was demonstrated by their ability to significantly reduce the production of inflammatory mediators in macrophage cells. nih.gov This suggests that even modifications other than sulfation can impart significant biological benefits.

In terms of size, studies have shown a direct correlation between the degree of polymerization and biological effect. For instance, an investigation into the antitumor effects of different alginate oligosaccharide fractions (DP2 to DP5) on osteosarcoma cells found that the DP5 fraction specifically inhibited the growth of cancer cells, whereas the lower DP fractions (DP2, DP3, DP4) did not show a significant effect. nih.gov This underscores the importance of enzymatic modification to obtain oligosaccharides of a specific, biologically active size. Furthermore, guluronate-rich oligomers have been shown to induce higher cytotoxicity in human leukemia cells compared to mannuronate oligomers, highlighting the importance of the monomeric composition. nih.gov

Table 2: Comparative Overview of Modified vs. Unmodified Guluronate Oligosaccharides

FeatureUnmodified Guluronate OligosaccharidesChemically Modified (Sulfated)Enzymatically Produced (DP5)Reference
Structure Anionic polysaccharide chainIncreased negative charge, altered 3D conformationDefined chain length (5 monomer units) tandfonline.com
Solubility GoodOften improvedGood tandfonline.com
Antitumor Activity Moderate, depends on source and DPEnhanced immunomodulatory antitumor effectsSpecific growth inhibition of osteosarcoma cells (MG-63) mdpi.comnih.gov
Anti-inflammatory PresentActivity can be modulatedGuluronate oligosaccharides from oxidative degradation show significant anti-inflammatory effects. nih.gov
Lipid Regulation Baseline activitySignificantly enhanced lipid-reducing effectsNot specifically reported for DP5 nih.gov

Potential Applications in Non Clinical Research and Development

Functional Components in Advanced Biomaterials and Hydrogels Research

The unique structural characteristics of guluronate oligosaccharides make them valuable components in the research and development of advanced biomaterials. While high-molecular-weight alginate is well-known for its ability to form strong, rigid hydrogels in the presence of divalent cations like calcium (Ca2+), its low-molecular-weight oligosaccharides offer different functionalities. researchgate.net

Low-molecular-weight guluronate oligosaccharides are being investigated for their role in modifying the properties of biomaterial systems. For instance, unsaturated guluronate oligosaccharides (GOS) have been successfully used as a stabilizer in the fabrication of oil-in-water nanoemulsions designed to carry bioactive compounds. nih.gov Research has shown that GOS can be used to create stable nanoemulsions with small, uniform droplet sizes, which is critical for the delivery of hydrophobic nutrients. nih.gov In these studies, the GOS, with an average molecular weight of 1.5 kDa, demonstrated the ability to act as a water-soluble antioxidant and impart a strong negative charge, enhancing the system's resistance to free radicals. nih.gov

Furthermore, guluronate-rich oligosaccharides (often referred to as OligoG) are researched for their ability to overcome biological barriers, a key challenge in drug delivery. Studies have shown that low-molecular-weight alginate oligosaccharides can significantly enhance the diffusion of nanoparticles through mucus, a major obstacle in therapies for conditions like cystic fibrosis. nih.gov By coating cationic nanoparticles with these anionic oligosaccharides, researchers can alter the particle's surface charge from positive to negative, which improves their movement through the mucus barrier without compromising the integrity of the nanoparticle. nih.gov This application highlights the potential of guluronate oligosaccharides as functional excipients in the development of sophisticated drug delivery platforms.

Biomaterial ApplicationGuluronate Oligosaccharide FunctionResearch Finding
Nanoemulsions Stabilizer and AntioxidantUsed to fabricate stable oil-in-water nanoemulsions (~11 nm diameter) for delivering resveratrol, enhancing resistance to free radicals. nih.gov
Mucus-Penetrating Nanoparticles Surface Coating AgentCoated onto cationic nanoparticles, reversing their charge to anionic and enhancing their diffusion rate through a mucus barrier. nih.gov

Use as Research Reagents and Analytical Standards

Guluronate oligosaccharides with a defined degree of polymerization, such as average DP5, are critical reagents and standards in carbohydrate research. They are commercially available as laboratory reagents intended for research and development purposes only. Their well-defined structure allows scientists to probe the specific biological activities related to the guluronic acid component of alginate, independent of the effects of mannuronic acid or a larger polymer structure.

In analytical science, these oligosaccharides serve as essential standards for the development and validation of analytical methods. sigmaaldrich.com Techniques used for the structural characterization of oligosaccharides, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF), and Mass Spectrometry (MS), rely on well-characterized standards for calibration and identification. nih.gov For example, Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight and composition of guluronate oligosaccharide fractions. vulcanchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique where guluronate oligosaccharide standards are indispensable. vulcanchem.com High-resolution 1D and 2D NMR experiments provide detailed information about the monomer arrangement and linkage patterns, allowing for the complete structural elucidation of alginate-derived oligosaccharides. vulcanchem.com By comparing the NMR spectra of unknown samples to a certified DP5 standard, researchers can accurately determine the structure and purity of their own preparations. The availability of these standards simplifies the process of measuring the degree of polymerization in laboratory settings, facilitating a wide range of research on alginates. nih.govresearchgate.net

Analytical TechniqueRole of Guluronate Oligosaccharide DP5 Standard
Mass Spectrometry (MS) Confirms molecular weight and composition of oligosaccharide fractions. vulcanchem.com
NMR Spectroscopy Provides reference chemical shifts for structural elucidation of monomer arrangement and linkage patterns. vulcanchem.com
Chromatography (e.g., HPAEC-PAD) Used as a reference material for retention time and quantification to determine the degree of polymerization in unknown samples. nih.govresearchgate.net

Applications in Plant Growth Regulation Studies

In agricultural science, guluronate oligosaccharides are studied for their role as "elicitors"—molecules that can trigger defense responses in plants. nih.govmdpi.com This field of research aims to develop sustainable methods to protect crops from pathogens. Oligosaccharides derived from the degradation of plant or microbial cell walls are recognized by plants as signals of a potential threat, leading to the activation of innate defense mechanisms. mdpi.com

The biological activity of these elicitors is often dependent on their specific structure, including their degree of polymerization. mdpi.com Research has demonstrated that alginate oligosaccharides can function as growth promoters and defense inducers at various stages of plant development. researchgate.net Specifically, guluronate-rich oligosaccharides have been investigated for their ability to stimulate plant defense responses. For example, studies on soybean seeds have shown that certain alginate oligosaccharide structures can induce the production of glyceollin (B191339), a type of phytoalexin (an antimicrobial compound). vulcanchem.com This highlights the potential of using structurally defined oligosaccharides like guluronate DP5 to study and modulate plant defense pathways.

By using a specific oligomer like DP5, researchers can precisely investigate the relationship between oligosaccharide size and the intensity of the plant's response, which may include the production of reactive oxygen species, reinforcement of the plant cell wall, and the synthesis of defense-related enzymes. nih.gov This research is fundamental to developing novel biostimulants or plant protection products that can enhance crop resilience. vulcanchem.com

Plant ResponseRole of Guluronate OligosaccharidesKey Research Insight
Phytoalexin Production ElicitorAlginate oligosaccharides with a high guluronic acid content can induce glyceollin production in soybeans. vulcanchem.com
Defense Mechanism Activation Signaling MoleculeRecognized by the plant to trigger a complex array of defense responses against pathogens. nih.govmdpi.com
Growth Promotion BiostimulantAlginate oligosaccharides can act as growth promoters at different stages of plant life. researchgate.net

Role in Aquaculture and Animal Nutrition Research (excluding direct human health benefits)

In the fields of aquaculture and animal nutrition, there is significant research into feed additives that can improve gut health, enhance immune function, and promote growth without the use of antibiotics. Oligosaccharides are a major focus of this research due to their prebiotic and immunomodulatory properties. researchgate.net Prebiotics are compounds that are utilized by beneficial gut microorganisms, leading to improved gut health.

Guluronate oligosaccharides are investigated for these potential benefits. Research has shown that guluronate oligosaccharides can have immunomodulatory effects, such as enhancing the activity of macrophages, which are key immune cells. vulcanchem.com Guluronate oligosaccharides obtained by degrading alginate can suppress the production of inflammatory mediators in macrophage cell lines. nih.gov This immunomodulatory activity is crucial for maintaining animal health and resistance to disease, particularly in high-density aquaculture environments.

While much of the commercial prebiotic research has focused on other oligosaccharides like mannan-oligosaccharides (MOS) and galacto-oligosaccharides (GOS), the fundamental principles apply to guluronate oligosaccharides. nih.gov Studies with other oligosaccharides in fish have demonstrated significant improvements in feed conversion ratios and enhanced antioxidant processes. nih.gov The specific immunomodulatory effects attributed to the guluronate structure suggest it could be a valuable tool in research aimed at developing novel prebiotic and functional feed ingredients for livestock and farmed fish. vulcanchem.com

Future Directions and Research Gaps

Development of Highly Specific and Scalable Production Methodologies for Defined DP Fractions

A significant hurdle in the research and application of guluronate oligosaccharides is the difficulty in producing structurally defined fractions in large quantities. The biological activity of alginate oligosaccharides (AOS) is closely tied to their structure, including their monomeric composition (mannuronate vs. guluronate), degree of polymerization, and even the nature of the end groups. Most current studies utilize mixtures of AOS with varying DPs, which complicates the interpretation of bioactivity and the establishment of clear structure-function relationships. researchgate.net

Traditional methods for depolymerizing alginate, such as acid hydrolysis or oxidative degradation, are often harsh and difficult to control, leading to a heterogeneous mixture of products. researchgate.netnih.gov Enzymatic degradation using alginate lyases offers a more precise and milder alternative, capable of generating oligosaccharides with specific structures. mdpi.com However, several challenges remain:

Enzyme Specificity: There is a need to discover and engineer novel alginate lyases with high specificity for guluronic acid blocks (polyG blocks). While some G-specific lyases exist, their efficiency and availability can be limited. mdpi.comrsc.org

Process Control: Fine-tuning enzymatic hydrolysis to consistently yield a high percentage of a specific fraction, such as DP5, is a complex challenge. The reaction must be controlled to prevent both incomplete degradation and the breakdown of the desired oligosaccharide into smaller units. researchgate.net

Scalability and Cost: The industrial-scale production of well-defined GOS is hampered by the high cost and low availability of suitable enzymes. researchgate.netmdpi.com Research into enzyme immobilization, which allows for enzyme recovery and reuse, presents a promising strategy to improve the cost-effectiveness and scalability of the production process. researchgate.netmdpi.com

Future research must focus on developing robust and scalable bioprocesses, potentially using recombinant enzyme systems, to produce pure GOS fractions like DP5, enabling more precise biological evaluation. researchgate.netelsevierpure.com

Comprehensive Multi-Omics Approaches for Deeper Mechanistic Insights (e.g., Proteomics, Metabolomics)

To move beyond phenomenological observations of bioactivity, a deeper understanding of the molecular mechanisms of GOS is required. Comprehensive multi-omics approaches are powerful tools for achieving this.

A pioneering proteomics study on unsaturated GOS in murine macrophage RAW264.7 cells revealed that these oligosaccharides modulate multiple functional pathways. nih.govnih.gov The research demonstrated that GOS treatment led to significant changes in the expression of proteins involved in inflammation, antioxidant activity, glycolysis, and cytoskeletal organization. nih.govnih.govsemanticscholar.org This highlights the value of proteomics in uncovering the complex cellular responses to GOS.

Research Finding CategoryObservation in GOS-Treated RAW264.7 CellsImplicationReference
Cellular Morphology Moderate increase in mean cell area (172.0% ± 6.6% of control)Suggests cellular activation and adaptation nih.gov
Increased nuclear area (29.3% ± 3.5% larger than control)Indicates changes in gene expression and cellular state nih.gov
2.7-fold increase in dual-nuclei cells compared to controlSuggests GOS may influence cell cycle or fusion processes nih.gov
Protein Expression Altered levels of proteins in NF-κB and MAP kinase pathwaysConfirms modulation of key inflammatory signaling cascades nih.govnih.gov
Changes in proteins related to antioxidant activityPoints to a role in managing oxidative stress nih.govnih.gov
Modulation of proteins involved in glycolysis and cytoskeletonReveals broader impact on cellular metabolism and structure nih.govnih.gov

This table presents interactive data based on findings from studies on GOS and macrophage cells.

Future research should build on these findings by integrating multiple omics datasets. For example, combining proteomics with metabolomics would provide a more complete picture of the cellular response, linking changes in protein expression to alterations in metabolic pathways and the production of bioactive small molecules. Such integrated approaches have proven effective in elucidating the mechanisms of other oligosaccharides and can reveal how GOS influences cellular metabolism to exert its immunomodulatory effects. rsc.org

Advanced Computational Modeling and Simulation for Structure-Function Prediction

Computational modeling provides a powerful, complementary approach to experimental studies for understanding how GOS interacts with biological systems at a molecular level. While challenging due to the inherent flexibility of oligosaccharides, advanced computational methods can predict the three-dimensional structures of GOS and simulate their interactions with protein targets. researchgate.net

Currently, there is a lack of computational studies focused specifically on guluronate oligosaccharides. However, a variety of tools developed for general protein-glycan interactions could be applied. nih.gov

Future research directions include:

Conformational Analysis: Using tools like GLYCAM-Web and CHARMM-GUI to model the 3D conformational landscape of GOS with a DP of 5. nih.gov This is crucial as the specific shape of the oligosaccharide likely dictates its binding affinity and specificity.

Molecular Docking: Employing programs like HADDOCK to simulate the binding of GOS DP5 to known targets, such as Toll-like receptors (TLRs), or to predict novel protein interactors. nih.gov This can help identify key amino acid residues involved in the interaction, guiding site-directed mutagenesis experiments for validation.

Homology Modeling: For potential protein targets where an experimental structure is unavailable, homology modeling can be used to generate a 3D model for subsequent docking studies. frontiersin.orgyoutube.com

These computational approaches can accelerate the discovery process by generating testable hypotheses about the specific structural features of GOS DP5 that are critical for its function, thereby guiding the rational design of more potent derivatives. researchgate.netresearchgate.net

Exploration of Novel Biological Targets and Unidentified Pathways

Current research indicates that GOS exerts its immunomodulatory and anti-inflammatory effects primarily through the activation of Toll-like receptors (TLR2/4) and the subsequent modulation of downstream signaling pathways like NF-κB and MAP kinase. nih.govnih.gov Additionally, anti-biofilm activity has been demonstrated for guluronate-rich oligosaccharides (OligoG), suggesting mechanisms that disrupt bacterial communities. nih.gov

However, the full spectrum of biological targets for GOS is likely broader. The observed anti-tumor and neuroprotective activities of general alginate oligosaccharides suggest that GOS may interact with targets and pathways beyond those already identified. nih.gov

Key research gaps and future avenues of exploration include:

Identifying Non-TLR Receptors: Investigating whether GOS interacts with other pattern recognition receptors or cell surface lectins that could trigger distinct signaling cascades.

Uncovering Intracellular Targets: Exploring the possibility that GOS or its metabolites could enter cells and interact directly with intracellular proteins or signaling nodes.

Investigating Novel Therapeutic Areas: Given the anti-inflammatory properties of GOS, future studies should explore its potential in chronic inflammatory diseases, neuroinflammation, and as an adjunct in cancer therapy. nih.govrsc.org The ability of some AOS to potentiate the effects of antibiotics also opens up research into using GOS to combat multi-drug resistant bacteria. nih.gov

A deeper exploration of these unidentified targets and pathways is essential for uncovering new therapeutic applications for guluronate oligosaccharides.

Integration into Next-Generation Functional Glycoconjugates and Biosensors

The specific recognition properties of guluronate oligosaccharides make them attractive candidates for the development of advanced functional materials.

Functional Glycoconjugates: Glycoconjugates, formed by covalently linking carbohydrates to proteins or lipids, are critical in many biological processes and have therapeutic applications. nih.gov GOS DP5, with its defined structure, could serve as a specific targeting moiety. By conjugating GOS to nanoparticles, liposomes, or therapeutic proteins, it may be possible to create drug delivery systems that specifically target cells expressing GOS-binding receptors. nih.gov Methodologies for the efficient chemical functionalization of oligosaccharides are being developed, which will facilitate the creation of these complex molecules. nih.gov The synthesis of such glycoconjugates could lead to novel anti-inflammatory drugs or targeted cancer therapies. acs.org

Biosensors: Biosensors are devices that use a biological recognition element to detect specific analytes. youtube.comyoutube.com Oligosaccharides can be immobilized on sensor surfaces to capture and detect specific proteins, toxins, or pathogens that bind to them. nih.govnih.gov

Diagnostic Tools: A biosensor functionalized with GOS DP5 could be used to detect and quantify the expression of GOS-binding receptors on cells, potentially serving as a diagnostic marker for certain inflammatory conditions.

Screening Platforms: Such biosensors could provide a high-throughput method for screening compound libraries to find molecules that either mimic or block the GOS-receptor interaction, accelerating drug discovery. nih.gov

The development of GOS-based glycoconjugates and biosensors represents a promising frontier for translating the fundamental biological properties of these oligosaccharides into practical technological and therapeutic applications. acs.orgmdpi.com

Q & A

Q. What methods are recommended for quantifying guluronate oligosaccharides average DP5 in vitro?

The phenol-sulfuric acid colorimetric method is a standard approach for detecting reducing sugars, including guluronate oligosaccharides. This method involves reacting samples with phenol and concentrated sulfuric acid to produce a stable orange-yellow color, measurable spectrophotometrically at 490 nm . For higher specificity, high-performance liquid chromatography (HPLC) with silver-ion-modified resins can separate DP5 oligosaccharides within 15–20 minutes . Liquid chromatography-mass spectrometry (LC-MS) with isobaric aldehyde reactive tags (iARTs) enhances ionization efficiency, improving sensitivity by up to 10-fold compared to native oligosaccharides .

Q. How are this compound typically synthesized and purified?

These oligosaccharides are synthesized via enzymatic hydrolysis of α(1-4)-linked L-guluronate alginate blocks using alginate lyases, such as Vnalg7, which selectively cleaves guluronic acid chains . Purification involves ion-exchange chromatography with silver counter-ions to enhance separation efficiency. For example, resins modified with silver ions can resolve DP1–DP5 oligosaccharides with improved mechanical stability and reduced analysis time . Post-purification, dialysis or size-exclusion chromatography ensures removal of smaller fragments and salts .

Q. What analytical techniques confirm the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) experiments, identifies glycosidic linkages and anomeric configurations . HPLC coupled with refractive index or UV detection verifies purity and DP distribution . Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) with iART labeling enhances signal intensity for precise DP determination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between guluronate oligosaccharides of different DPs?

Contradictions, such as lower DP5 consumption rates by bifidobacteria compared to DP3 , may arise from structural heterogeneity (e.g., branching, substitution patterns) or impurities. Researchers should:

  • Use orthogonal methods (e.g., NMR, LC-MS) to validate DP and purity .
  • Conduct dose-response assays to isolate DP-specific effects .
  • Compare results across standardized models (e.g., in vitro fermentation vs. in vivo microbiota studies) .

Q. What computational tools validate the structural consistency of this compound?

The DP5 probability framework, implemented via Python workflows (e.g., Goodman-lab/DP5), cross-validates experimental NMR or MS data against a database of 5,140 organic molecules to quantify structural uncertainty . For example, permuting experimental data into "correct" and "incorrect" pairs simulates real-world validation, achieving >95% accuracy in identifying true DP5 structures . Multigaussian models further refine chemical shift predictions for α(1-4) linkages .

Q. How can chromatographic separation of guluronate oligosaccharides with similar DP values be optimized?

Silver-ion-modified resins improve resolution by interacting with hydroxyl groups, doubling the number of separable oligosaccharides . For LC-MS, iART labeling reduces co-elution issues by enhancing hydrophobicity differences between DPs . Gradient elution protocols (e.g., 0.1–0.5 M NaCl over 20 minutes) balance resolution and analysis time .

Q. What considerations are critical when designing in vivo studies on this compound?

  • Dosage: Submicromolar concentrations (e.g., 50–200 mg/kg/day in murine models) are typical for hyperuricemia studies, balancing bioavailability and toxicity .
  • Model organisms: Use germ-free mice to isolate gut microbiota effects or genetic knockouts (e.g., xanthine oxidase-deficient models) to study uric acid modulation .
  • Microbiota analysis: Combine 16S rRNA sequencing with metabolomics to correlate DP5 consumption with bacterial taxa (e.g., Bifidobacterium spp.) and short-chain fatty acid production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.